12-Oxododec-9-enoic acid

Plant Stress Signaling Oxylipin Metabolism Reactive Electrophile Species

12-Oxododec-9-enoic acid (also known as (9Z)-traumatin) is a C12 ω-oxo fatty acid characterized by a ketone group at the 12th carbon and a cis double bond between the 9th and 10th carbons. It is a key metabolite of the hydroperoxide lyase (HPL) branch of the oxylipin pathway in plants, formed from the 13-hydroperoxides of linoleic and α-linolenic acids.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B15045585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxododec-9-enoic acid
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESC(CCCC=CCC=O)CCCC(=O)O
InChIInChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)
InChIKeyKIHXTOVLSZRTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oxododec-9-enoic Acid: A Plant-Derived ω-Oxo Fatty Acid Signaling Metabolite for Oxylipin Pathway Research


12-Oxododec-9-enoic acid (also known as (9Z)-traumatin) is a C12 ω-oxo fatty acid characterized by a ketone group at the 12th carbon and a cis double bond between the 9th and 10th carbons [1]. It is a key metabolite of the hydroperoxide lyase (HPL) branch of the oxylipin pathway in plants, formed from the 13-hydroperoxides of linoleic and α-linolenic acids [2]. This compound acts as a signaling molecule in plant defense responses and has demonstrated specific biological activities, including anti-oomycete effects at defined concentrations .

Why Generic Oxylipins Cannot Replace 12-Oxododec-9-enoic Acid in Targeted Pathway Studies


Oxylipins represent a structurally diverse family of oxygenated fatty acids with distinct signaling roles dictated by specific functional groups, chain lengths, and unsaturation patterns [1]. 12-Oxododec-9-enoic acid is uniquely positioned as the terminal aldehyde product of the 13-HPL pathway in plants, a branch that diverges from the allene oxide synthase (AOS) and divinyl ether synthase (DES) pathways [2]. Its ω-oxo functionality and C12 chain length confer specific chemical reactivity and metabolic fate that differ fundamentally from related compounds such as 12-hydroxy-cis-9-dodecenoic acid, 1,12-dodec-9-enedioic acid, or the longer-chain 9-oxoODE [3]. Interchanging these analogs without empirical validation would introduce confounding variables in studies of plant defense signaling, reactive electrophile species biology, or HPL pathway flux analysis.

Quantitative Differentiation Evidence for 12-Oxododec-9-enoic Acid vs. Structural Analogs


Rapid Metabolic Conversion: 98% of 12-Oxododec-9-enoic Acid Converted to 9-Hydroxy-traumatin in Nicotiana attenuata Leaves

In N. attenuata leaves, 98% of de novo produced 12-oxododec-9-enoic acid ((9Z)-traumatin) was rapidly converted to 9-hydroxy-(10E)-traumatin, with two-thirds of this conversion occurring via lipoxygenase-2 (NaLOX2)-mediated product recycling and one-third via nonenzymatic oxidation [1]. This high conversion rate to a reactive electrophile species distinguishes 12-oxododec-9-enoic acid from its downstream products like 12-hydroxy-dodecenoic acid or dodecenedioic acid, which do not undergo the same electrophilic activation.

Plant Stress Signaling Oxylipin Metabolism Reactive Electrophile Species

Enzymatic Specificity: 13-Hydroperoxide Lyase Preferentially Generates 12-Oxododec-9-enoic Acid from α-Linolenic Acid-Derived Substrate

The 13-hydroperoxide lyase (13-HPL) from guava (Psidium guajava) metabolizes 13(S)-hydroperoxylinolenic acid (13-HPOT) over 10-fold faster than 13(S)-hydroperoxylinoleic acid (13-HPOD) and the corresponding 9-hydroperoxides [1]. The turnover number (kcat) for the conversion of 13-HPOT to 12-oxododec-9(Z)-enoic acid and 3(Z)-hexenal is approximately 2000/s, a rate comparable to allene oxide synthases [1].

Enzyme Kinetics Oxylipin Biosynthesis Substrate Specificity

Anti-Oomycete Bioactivity: 12-Oxododec-9-enoic Acid Inhibits Phytophthora parasitica at 100 µM

12-Oxododec-9-enoic acid exhibits direct anti-oomycete activity against Phytophthora parasitica at a concentration of 100 µM, as demonstrated in both in vitro and in planta experimental systems .

Plant Pathology Antimicrobial Oomycete

Root Growth Stimulation: Class-Specific Activity of C12 Oxylipins in Plant Seedlings

12-Oxododec-9-enoic acid, along with its structural analogs 12-hydroxy-cis-9-dodecenoic acid and 1,12-dodec-9-enedioic acid, has been reported to stimulate root growth in plant seedlings when synthesized from α-linolenic acid via the 13-lipoxygenase pathway [1].

Plant Growth Regulation Oxylipin Signaling Agrochemical

Validated Application Scenarios for 12-Oxododec-9-enoic Acid Based on Quantitative Evidence


Plant Stress Signaling and Reactive Electrophile Species Research

Use 12-oxododec-9-enoic acid as a precursor to study the formation and biological activity of 9-hydroxy-traumatin, a reactive electrophile species implicated in plant wounding and herbivory responses. Its rapid and dominant conversion (98% in N. attenuata leaves) to this electrophilic metabolite makes it the appropriate starting material for investigating downstream gene expression changes and stress signaling networks [1].

Oxylipin Pathway Flux Analysis in 13-HPL-Dependent Systems

Employ 12-oxododec-9-enoic acid as an authentic standard for quantifying HPL pathway output in plants or engineered microbial systems. The compound's specific production from 13-HPOT (with >10-fold substrate preference over 13-HPOD) allows researchers to differentiate between flux originating from α-linolenic acid versus linoleic acid pools [2].

Plant-Microbe Interaction Studies: Anti-Oomycete Activity

Utilize 12-oxododec-9-enoic acid at 100 µM as a reference compound in assays investigating plant defense against Phytophthora parasitica and potentially other oomycete pathogens. Its activity at this defined concentration provides a benchmark for evaluating the efficacy of other plant-derived oxylipins or synthetic analogs .

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